2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371128
InChI: InChI=1S/C11H12ClFO3/c12-9-7-8(13)1-2-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
SMILES: C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl
Molecular Formula: C11H12ClFO3
Molecular Weight: 246.66 g/mol

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC13371128

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane -

Specification

Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
IUPAC Name 2-[2-(2-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane
Standard InChI InChI=1S/C11H12ClFO3/c12-9-7-8(13)1-2-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Standard InChI Key LFKWXPKHZIZKLX-UHFFFAOYSA-N
SMILES C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl
Canonical SMILES C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms at positions 1 and 3) linked via an ethyl chain to a 2-chloro-4-fluorophenoxy group. The dioxolane ring adopts a puckered conformation, which influences its solubility and stability . The chloro and fluoro substituents at the 2- and 4-positions of the aromatic ring introduce electron-withdrawing effects, modulating the compound’s reactivity in electrophilic and nucleophilic environments.

Electronic Properties

Density functional theory (DFT) calculations on analogous systems predict that the chlorine atom exerts a stronger electron-withdrawing inductive effect (-I) compared to fluorine, creating a polarized aromatic system. This polarization enhances the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding, particularly through the ether oxygen atoms . The fluorine atom’s electronegativity further stabilizes the adjacent phenoxy group, reducing susceptibility to oxidative degradation.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane likely involves a multi-step approach:

  • Formation of 2-(2-Chloro-4-fluorophenoxy)ethanol:
    Reacting 2-chloro-4-fluorophenol with ethylene oxide under basic conditions (e.g., NaOH) yields the ethanol intermediate. This step typically achieves >85% efficiency at 60–80°C .

  • Cyclization to Dioxolane:
    The ethanol intermediate reacts with formaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dioxolane ring. Optimal conditions involve refluxing in a non-polar solvent (e.g., toluene) for 6–8 hours, achieving yields of 70–80% .

Industrial Production Considerations

Scale-up requires continuous flow reactors to maintain temperature control during exothermic steps. Solvent recovery systems (e.g., fractional distillation) are critical for minimizing waste. Impurities such as unreacted phenol or oligomeric byproducts are removed via recrystallization from isopropyl ether/ethanol mixtures .

Physicochemical Properties

Predicted properties, derived from structurally similar compounds, include:

PropertyValue/RangeMethod of Determination
Molecular Weight262.68 g/molHigh-resolution mass spectrometry
Melting Point45–55°CDifferential scanning calorimetry
LogP (Octanol-Water)2.8–3.2Chromatographic retention time
Solubility in Water<1 mg/mL (25°C)Shake-flask method
Stability in Acidic MediaDecomposes (pH <3)Accelerated stability testing

The low water solubility and moderate LogP suggest suitability for lipid-rich environments, such as cell membranes or hydrophobic polymer matrices.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to yield 2-(2-Chloro-4-fluorophenoxy)ethyl glycol. This reaction proceeds via protonation of an oxygen atom, followed by nucleophilic attack by water at the adjacent carbon .

Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) under high-temperature conditions (120–150°C). The fluorine atom, due to its strong C-F bond, remains inert under most conditions but can participate in directed ortho-metalation reactions with organolithium reagents.

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